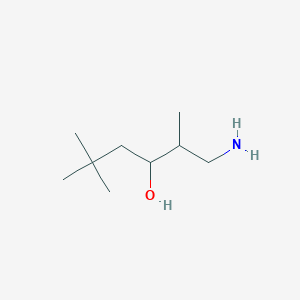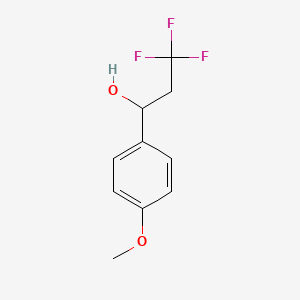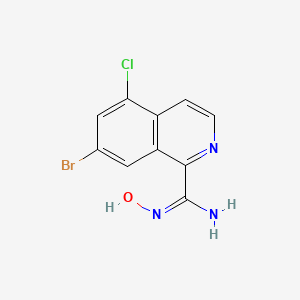
1-Amino-2,5,5-trimethylhexan-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2,5,5-trimethylhexan-3-ol is a chemical compound with the molecular formula C₉H₂₁NO and a molecular weight of 159.27 g/mol . This compound is characterized by its unique structure, which includes an amino group and a hydroxyl group attached to a hexane backbone with three methyl groups. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-Amino-2,5,5-trimethylhexan-3-ol can be achieved through various synthetic routes. One common method involves the reaction of 2,5,5-trimethylhexan-3-one with ammonia or an amine under specific conditions to introduce the amino group . Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or reductive amination, to produce the compound in larger quantities .
Analyse Des Réactions Chimiques
1-Amino-2,5,5-trimethylhexan-3-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-Amino-2,5,5-trimethylhexan-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mécanisme D'action
The mechanism of action of 1-Amino-2,5,5-trimethylhexan-3-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The hydroxyl group can also participate in hydrogen bonding, further affecting the compound’s activity . These interactions can modulate biological pathways and lead to various effects, depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-Amino-2,5,5-trimethylhexan-3-ol can be compared with other similar compounds, such as:
1-Amino-2,5,5-trimethylhexan-2-ol: Similar structure but with the hydroxyl group at a different position.
1-Amino-2,5,5-trimethylhexan-4-ol: Another isomer with the hydroxyl group at the fourth position.
2-Amino-2,5,5-trimethylhexan-3-ol: The amino group is at a different position, leading to different chemical properties.
Propriétés
Formule moléculaire |
C9H21NO |
|---|---|
Poids moléculaire |
159.27 g/mol |
Nom IUPAC |
1-amino-2,5,5-trimethylhexan-3-ol |
InChI |
InChI=1S/C9H21NO/c1-7(6-10)8(11)5-9(2,3)4/h7-8,11H,5-6,10H2,1-4H3 |
Clé InChI |
BVMDMBGGRZMMJQ-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(CC(C)(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 8-oxaspiro[bicyclo[3.2.1]octane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13158288.png)


![(1S)-1-(5-Methoxybenzo[D]furan-2-YL)-2-methylpropylamine](/img/structure/B13158311.png)

![2-[2-(4-Fluorophenyl)hydrazin-1-ylidene]acetic acid](/img/structure/B13158324.png)
![3-Phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13158325.png)


amine](/img/structure/B13158337.png)



